molecular formula C13H10ClNO4 B6392117 5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261966-44-2

5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6392117
CAS No.: 1261966-44-2
M. Wt: 279.67 g/mol
InChI Key: VVZQPJQPNJAGFQ-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methoxy group on the phenyl ring and a hydroxyl group on the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenylboronic acid and 6-hydroxynicotinic acid.

    Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the nicotinic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group on the nicotinic acid moiety can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 5-(5-Chloro-2-methoxyphenyl)-6-oxonicotinic acid.

    Reduction: Formation of 5-(2-methoxyphenyl)-6-hydroxynicotinic acid.

    Substitution: Formation of 5-(5-Amino-2-methoxyphenyl)-6-hydroxynicotinic acid.

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, or cellular signaling.

Comparison with Similar Compounds

  • 5-(5-Chloro-2-methoxyphenyl)acetic acid
  • 5-Chloro-2-methoxyphenylboronic acid

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., acetic acid vs. nicotinic acid) distinguishes these compounds.
  • Unique Properties: 5-(5-Chloro-2-methoxyphenyl)-6-hydroxynicotinic acid is unique due to its combination of chloro, methoxy, and hydroxyl groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-11-3-2-8(14)5-9(11)10-4-7(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQPJQPNJAGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687958
Record name 5-(5-Chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-44-2
Record name 5-(5-Chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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